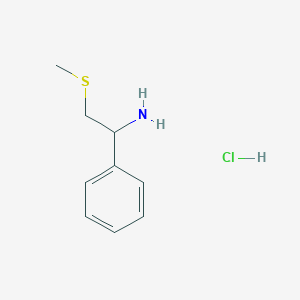
2-Methylsulfanyl-1-phenylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a chemical compound with the molecular formula C9H14ClNS It is known for its unique structure, which includes a phenylethanamine backbone substituted with a methylsulfanyl group
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with several targets including Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes.
Mode of Action
Based on its structural similarity to phenethylamine , it may interact with its targets in a similar manner. Phenethylamine is known to interact with its targets, leading to various physiological effects .
Biochemical Pathways
Phenethylamines, in general, are known to be involved in various biochemical pathways .
Result of Action
Phenethylamines are known to have various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1-phenylethanamine;hydrochloride typically involves the reaction of 2-bromo-1-phenylethanamine with methylthiolate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding 1-phenylethanamine.
Substitution: The phenylethanamine backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Phenylethanamine.
Substitution: Various substituted phenylethanamines depending on the electrophile used.
Scientific Research Applications
2-Methylsulfanyl-1-phenylethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1-phenylethanamine: The free base form of the compound without the hydrochloride salt.
1-Phenylethanamine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
2-Methylthio-1-phenylethanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is unique due to the presence of both the methylsulfanyl group and the hydrochloride salt. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYACXKDMSKLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
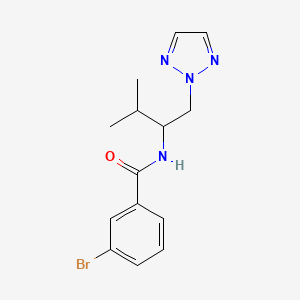
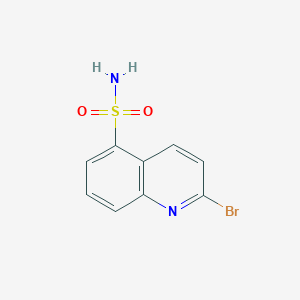
![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)
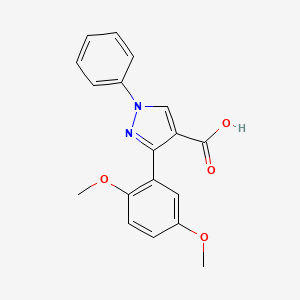
![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)
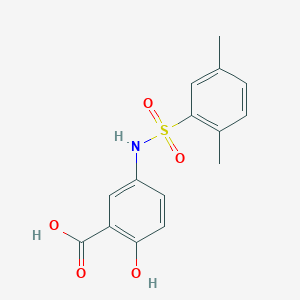
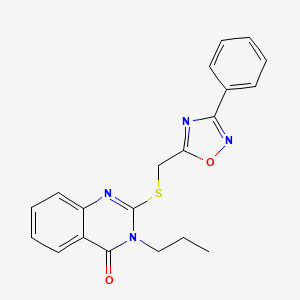
![N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide](/img/structure/B2871747.png)
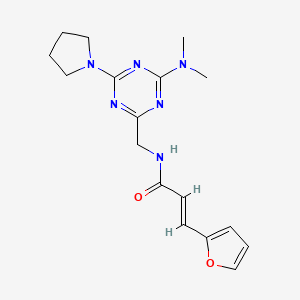
![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)
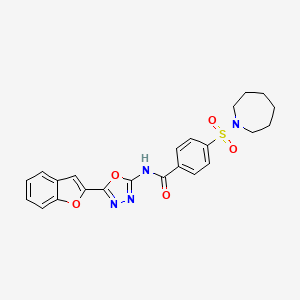
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)
![3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine](/img/structure/B2871756.png)
![ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2871758.png)
